3H-1,2,4-TRIAZOLE-3-THIONE, 5-(3,6-DICHLOROBENZO[B]THIEN-2-YL)-2,4-DIHYDRO-4-METHYL-
Description
3H-1,2,4-Triazole-3-thione, 5-(3,6-dichlorobenzo[b]thien-2-yl)-2,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the thione group in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S2/c1-16-10(14-15-11(16)17)9-8(13)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHVIGVPYKWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the reaction of thiosemicarbazides with aroyl isothiocyanates. For instance, the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates results in the formation of substituted 1,2-bis(thiocarbamoyl)hydrazines, which readily cyclize to give 1,2,4-triazole-3-thiones . The reaction conditions often involve the use of solvents like acetonitrile and the application of heat to facilitate cyclization.
Industrial Production Methods
Industrial production methods for 1,2,4-triazole-3-thiones may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrotriazoles: Formed from reduction reactions.
Substituted Triazoles: Formed from substitution reactions.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:
Medicinal Chemistry: These compounds are investigated for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.
Biological Studies: They are used as probes to study enzyme inhibition and receptor binding.
Material Science: They are explored for their use in corrosion inhibition, catalysis, and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives involves their interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole-3-thione: Known for its inhibition of serine and metallo-β-lactamases.
5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thione: Used as chemosensors and corrosion inhibitors.
Uniqueness
3H-1,2,4-Triazole-3-thione, 5-(3,6-dichlorobenzo[b]thien-2-yl)-2,4-dihydro-4-methyl- is unique due to the presence of the dichlorobenzo[b]thienyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other triazole derivatives and contributes to its potential as a versatile compound in various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
